molecular formula C19H24N2O2 B10815967 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-ol

2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-ol

Cat. No.: B10815967
M. Wt: 312.4 g/mol
InChI Key: OIVHENPWWMZLAL-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthetic routes for WAY-620407 are well-established, although specific details may vary depending on the research group or industrial process.

      Reaction Conditions: These typically involve cyclization reactions, often using reagents like Lewis acids or bases.

      Industrial Production: While I don’t have specific industrial production methods, it’s likely that large-scale synthesis involves efficient and cost-effective processes.

  • Chemical Reactions Analysis

      Reactivity: WAY-620407 undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For oxidation, mild oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) may be used. Reduction can involve hydride reagents like LiAlH₄.

      Major Products: These reactions yield derivatives with modified functional groups, affecting biological activity.

  • Scientific Research Applications

      Chemistry: WAY-620407 serves as a valuable tool compound for studying receptor binding and pharmacological effects.

      Biology: Researchers explore its impact on cellular pathways, especially in neurotransmitter systems.

      Medicine: Investigations focus on potential therapeutic applications, such as treating neurological disorders.

      Industry: Its use in drug discovery and development is promising.

  • Mechanism of Action

      Targets: WAY-620407 interacts with specific receptors, such as serotonin receptors (e.g., 5-HT₁A).

      Pathways: Activation of these receptors modulates neurotransmission, affecting mood and behavior.

  • Comparison with Similar Compounds

      Uniqueness: WAY-620407’s unique features lie in its specific receptor selectivity and pharmacological profile.

      Similar Compounds: Related compounds include WAY-100635 and WAY-181187, which share structural motifs and biological targets.

    Properties

    Molecular Formula

    C19H24N2O2

    Molecular Weight

    312.4 g/mol

    IUPAC Name

    2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-phenylethanol

    InChI

    InChI=1S/C19H24N2O2/c1-23-18-9-7-17(8-10-18)21-13-11-20(12-14-21)15-19(22)16-5-3-2-4-6-16/h2-10,19,22H,11-15H2,1H3

    InChI Key

    OIVHENPWWMZLAL-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)N2CCN(CC2)CC(C3=CC=CC=C3)O

    Origin of Product

    United States

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